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Compound of Interest

Compound Name: 3-Bromopyridine-4-thiol

Cat. No.: B1314180 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a summary of available spectroscopic data for the compound 3-
Bromopyridine-4-thiol (CAS No. 82264-72-0). Due to the limited availability of experimental

data in the public domain for this specific molecule, this document outlines the expected

spectral characteristics based on the analysis of its parent compound, 3-bromopyridine, and

general principles of spectroscopy. It also provides standard experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Chemical Structure and Properties
Compound Name: 3-Bromopyridine-4-thiol

CAS Number: 82264-72-0

Molecular Formula: C₅H₄BrNS

Molecular Weight: 190.06 g/mol

Structure: Chemical structure of 3-Bromopyridine-4-thiol
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Predicted Spectroscopic Data
While specific experimental data for 3-Bromopyridine-4-thiol is not readily available, the

following tables summarize the predicted data based on the known spectra of related

compounds such as 3-bromopyridine and general spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~8.4 d ~4.8 H-2

~7.9 d ~4.8 H-6

~3.5-4.5 br s - S-H

Note: The chemical shifts are predictions and may vary depending on the solvent and

concentration.

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) ppm Assignment

~150-155 C-2

~120-125 C-3

~145-150 C-4

~130-135 C-5

~150-155 C-6

Note: The thiol group's effect on the carbon chemical shifts of the pyridine ring is estimated.

Table 3: Predicted Key IR Absorption Bands
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Wavenumber (cm⁻¹) Functional Group Vibration Mode

~3100-3000 C-H (aromatic) Stretching

~2600-2550 S-H Stretching

~1600-1450 C=C, C=N (aromatic ring) Stretching

~1100-1000 C-Br Stretching

Table 4: Predicted Mass Spectrometry Data
m/z Interpretation

190/192
[M]⁺ molecular ion peak (presence of Br

isotopes)

111 [M-Br]⁺

84 [M-Br-HCN]⁺

Standard Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is used as an internal

standard (0 ppm).

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64.

Relaxation Delay: 1-2 seconds.
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Spectral Width: -2 to 12 ppm.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Number of Scans: 1024 or more.

Relaxation Delay: 2 seconds.

Spectral Width: 0 to 200 ppm.

Infrared (IR) Spectroscopy
Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation:

Solid: A small amount of the sample is mixed with KBr powder and pressed into a thin

pellet.

Liquid/Solution: A thin film of the sample is placed between two NaCl or KBr plates.

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron

Ionization - EI, Electrospray Ionization - ESI).

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol,

acetonitrile) at a low concentration.

Data Acquisition: The sample is introduced into the ion source, and the mass-to-charge ratio

(m/z) of the resulting ions is measured.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound.
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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical

compound.

Conclusion
While experimental spectroscopic data for 3-Bromopyridine-4-thiol is not widely published,

this guide provides a foundational understanding of its expected spectral properties. The

provided protocols offer a standardized approach for researchers to obtain and analyze the

necessary data for the complete characterization of this compound. The logical workflow

presented can be adapted for the analysis of other novel chemical entities in a research and

development setting.

To cite this document: BenchChem. [Spectroscopic Data for 3-Bromopyridine-4-thiol: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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